molecular formula C10H14N2O2S B11769917 2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate

2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate

Cat. No.: B11769917
M. Wt: 226.30 g/mol
InChI Key: ZRILVJVRMWWVPH-UHFFFAOYSA-N
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Description

2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential biological activities and its utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate typically involves the reaction of ethyl 2-(pyrimidin-5-yl)acetate with ethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylthio group.

    Substitution: The ethylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding ethyl-free derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with biological molecules, potentially inhibiting enzymes or interacting with DNA . The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(pyrimidin-5-yl)acetate: Lacks the ethylthio group.

    2-(Methylthio)ethyl 2-(pyrimidin-5-yl)acetate: Contains a methylthio group instead of an ethylthio group.

    2-(Ethylthio)ethyl 2-(pyridin-5-yl)acetate: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-(Ethylthio)ethyl 2-(pyrimidin-5-yl)acetate is unique due to the presence of both an ethylthio group and a pyrimidine ring, which can confer specific biological activities and reactivity patterns not seen in similar compounds .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-ethylsulfanylethyl 2-pyrimidin-5-ylacetate

InChI

InChI=1S/C10H14N2O2S/c1-2-15-4-3-14-10(13)5-9-6-11-8-12-7-9/h6-8H,2-5H2,1H3

InChI Key

ZRILVJVRMWWVPH-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)CC1=CN=CN=C1

Origin of Product

United States

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